![molecular formula C19H20N2O2S B2571718 (3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine CAS No. 1024411-33-3](/img/structure/B2571718.png)
(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine
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Description
(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine, commonly known as Q8MIP, is a chemical compound with the molecular formula C19H20N2O2S and a molecular weight of 340.44. It contains a total of 46 bonds, including 26 non-H bonds, 19 multiple bonds, 4 rotatable bonds, 2 double bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 sulfonamide (thio-/dithio-), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of (3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine consists of 44 atoms, including 20 Hydrogen atoms, 19 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . The molecule contains several functional groups, including a sulfonamide and a pyridine .Scientific Research Applications
- While specific studies on “(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine” are limited, indole derivatives have shown promise in inhibiting cancer cell growth. For instance, 5-methyl-2-(5-methyl-benzothiazol-2-yl)-4-p-tolylazo-1,2-dihydro-pyrazol-3-one exhibited good activity against human colon cancer cells .
Anticancer Activity
properties
IUPAC Name |
N-(3-methyl-4-propan-2-ylphenyl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-13(2)17-10-9-16(12-14(17)3)21-24(22,23)18-8-4-6-15-7-5-11-20-19(15)18/h4-13,21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJIFGOUURVKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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